molecular formula C22H15NO3 B5822070 N-(1,3-benzodioxol-5-yl)-4-(2-phenylethynyl)benzamide

N-(1,3-benzodioxol-5-yl)-4-(2-phenylethynyl)benzamide

Cat. No.: B5822070
M. Wt: 341.4 g/mol
InChI Key: ZZBJJTAGAVBYHT-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-4-(2-phenylethynyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-4-(2-phenylethynyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.

    Introduction of the Phenylethynyl Group: The phenylethynyl group can be introduced via a Sonogashira coupling reaction, where a phenylacetylene reacts with a halogenated benzene derivative in the presence of a palladium catalyst.

    Amidation Reaction: The final step involves the formation of the benzamide by reacting the benzodioxole derivative with an appropriate amine under amidation conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors for the coupling reactions and efficient purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-4-(2-phenylethynyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the reduction of the benzamide or phenylethynyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alkanes.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-4-(2-phenylethynyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-(2-phenylethynyl)benzamide involves its interaction with specific molecular targets and pathways. The benzodioxole and phenylethynyl groups can interact with enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-4-ethynylbenzamide
  • N-(1,3-benzodioxol-5-yl)-4-(2-phenylethyl)benzamide
  • N-(1,3-benzodioxol-5-yl)-4-(2-phenylpropyl)benzamide

Uniqueness

N-(1,3-benzodioxol-5-yl)-4-(2-phenylethynyl

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(2-phenylethynyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO3/c24-22(23-19-12-13-20-21(14-19)26-15-25-20)18-10-8-17(9-11-18)7-6-16-4-2-1-3-5-16/h1-5,8-14H,15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBJJTAGAVBYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C#CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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